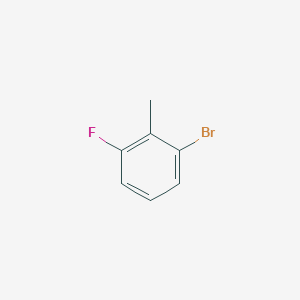

2-Bromo-6-fluorotoluene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-3-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGXPFQIMLEVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371285 | |

| Record name | 2-Bromo-6-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422-54-4 | |

| Record name | 1-Bromo-3-fluoro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 6 Fluorotoluene and Its Derivatives

Established Synthetic Pathways and Their Mechanistic Elucidation

Established methods for the synthesis of halogenated toluenes often involve radical reactions and regioselective halogenation. These pathways are crucial for introducing functional groups at specific positions on the aromatic ring.

Radical Bromination and Subsequent Oxidation Routes (e.g., Kornblum Oxidation for related aldehydes)

Radical bromination is a key reaction for introducing a bromine atom onto an alkyl side chain of an aromatic ring. youtube.comyoutube.com This process is typically initiated by light or a radical initiator and is highly selective for the benzylic position due to the stability of the resulting benzyl (B1604629) radical. oregonstate.edu For toluene (B28343) and its derivatives, the methyl group is selectively brominated. oregonstate.edu

Following bromination, the resulting benzyl bromide can be oxidized to the corresponding aldehyde. One such method is the Kornblum oxidation, which converts alkyl halides to carbonyl compounds using dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a base. wikipedia.orgsynarchive.comchem-station.com The mechanism involves the formation of an alkoxysulfonium salt, which then undergoes base-promoted elimination to yield the aldehyde. wikipedia.org While effective, this reaction can require high temperatures. nih.gov Alternative methods, such as using pyridine (B92270) N-oxide in the presence of silver oxide, offer a milder approach for the oxidation of benzylic halides. nih.gov

Regioselective Halogenation Strategies for Related Toluene Isomers

Achieving regioselectivity in the halogenation of the aromatic ring of toluene isomers is critical for synthesizing specific target molecules. The directing effects of the existing substituents on the ring play a significant role. For instance, in fluorotoluene isomers, the fluorine atom and the methyl group will direct incoming electrophiles to specific positions. The use of N-halosuccinimides in fluorinated alcohols has been shown to be an effective method for the regioselective halogenation of arenes under mild conditions. nih.gov The choice of halogenating agent and reaction conditions can be tuned to favor the desired isomer. The stability of the intermediate radical or carbocation is a key factor determining the regiochemical outcome of the reaction. youtube.com

Development of Novel Synthetic Routes and Precursors

The development of new synthetic methods is driven by the need for greater efficiency, selectivity, and access to a wider range of derivatives.

Exploration of Pathways from Phenolic Derivatives

Phenolic compounds serve as versatile precursors for the synthesis of halogenated aromatic compounds. For example, 2-bromo-4-fluoro-6-methylphenol (B2496722) can be synthesized from 2-methyl-4-fluoroaniline via a diazotization-hydrolysis reaction to form the corresponding phenol, followed by bromination. google.com The synthesis of various bromophenol derivatives has been achieved through the alkylation of substituted benzenes with (2-bromo-4,5-dimethoxyphenyl)methanol, followed by demethylation to yield the target phenols. mdpi.com Another approach involves the direct fluorination of bromophenols using reagents like Selectfluor. chemicalbook.com

Catalytic Approaches to Selective Functionalization

Catalytic methods offer powerful tools for the selective functionalization of C-H bonds, providing more direct and atom-economical routes to desired products. Transition metal-catalyzed C-H activation has emerged as a significant area of research. youtube.com These reactions can be categorized into inner-sphere mechanisms, which involve the formation of an organometallic intermediate, and outer-sphere mechanisms. youtube.com For instance, photocatalytic methods have been developed for the dual C-F and C-H functionalization to synthesize multi-fluorinated biaryls. nih.gov This approach utilizes a photocatalyst to generate a perfluoroaryl radical, which then reacts with another arene. nih.gov Furthermore, nanoscale Lewis acidic aluminum fluorides have been shown to catalyze the activation of C-H and C-D bonds under mild conditions. uni-koeln.de

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. nih.gov This includes the use of environmentally benign solvents, catalysts, and reagents. semanticscholar.org

One example of a green chemistry approach is the one-step conversion of benzyl bromide to aldehydes using a NaOH-modified graphitic carbon nitride (g-C3N4) photocatalyst with molecular oxygen as the oxidant under visible light irradiation. rsc.org This method avoids the use of toxic solvents and high temperatures associated with traditional oxidation methods like the Kornblum oxidation. rsc.org The development of such sustainable routes is crucial for the future of chemical manufacturing. The use of green techniques, such as employing plant extracts for the synthesis of metal complexes, is another promising area of research. nih.gov

Process Intensification and Waste Minimization in Bromination Reactions

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. In the context of bromination, this often involves moving from traditional batch reactors to continuous flow systems, which offer superior control over reaction parameters and enhance safety, especially when dealing with hazardous reagents like molecular bromine. vapourtec.comresearchgate.net

Continuous flow chemistry has been shown to be a highly effective strategy for process intensification. For instance, the use of microreactors can significantly shorten reaction times by improving mass and heat transfer. researchgate.net A notable example is the development of photochemical benzylic brominations using a continuous flow setup. rsc.org In one study, this approach, coupled with the in-situ generation of bromine from NaBrO₃/HBr, allowed for complete conversion with residence times as short as 15 seconds. rsc.org This method not only increases throughput but also minimizes waste through strategies like HBr recycling. rsc.org

A key metric for evaluating the "greenness" of a chemical process is the Process Mass Intensity (PMI), which is the ratio of the total mass of inputs (raw materials, solvents, etc.) to the mass of the final product. The goal is to have a PMI as close to 1 as possible. The intensification of the photochemical bromination process by eliminating the need for an organic solvent led to a dramatic reduction in PMI, as detailed in the table below. rsc.org

Table 1: Impact of Process Intensification on Process Mass Intensity (PMI) in Benzylic Bromination

| Process Type | Solvent | Process Mass Intensity (PMI) | Source |

|---|---|---|---|

| Batch Process | Acetonitrile (B52724) | 13.25 | rsc.org |

| Continuous Flow (Solvent-Free) | None | 4.33 | rsc.org |

Waste minimization can also be achieved through innovative reaction design. One-pot synthesis, which reduces the need for intermediate purification steps, is a powerful tool. A patented method for preparing 2-bromo-6-fluoroaniline (B133542), a derivative, utilizes a one-pot reaction in sulfuric acid, which simplifies post-treatment steps and reduces the discharge of large amounts of wastewater. wipo.int This approach highlights how thoughtful process design can lead to more environmentally benign and economically viable syntheses.

Solvent Selection and Eco-friendly Reagent Utilization

The choice of solvents and reagents is critical in developing sustainable chemical processes. Traditional bromination often relies on hazardous liquid bromine and chlorinated solvents. rsc.org Modern synthetic chemistry seeks to replace these with safer and more environmentally friendly alternatives.

Eco-friendly Reagents: Several "green" brominating reagents have been developed to replace liquid bromine. These alternatives often offer milder reaction conditions, higher selectivity, and improved safety profiles. organic-chemistry.org

In-situ Generated Hypobromous Acid (HOBr): A reagent prepared from a 2:1 mixture of bromide and bromate (B103136) can be acidified in situ to generate HOBr, a reactive brominating species. This method avoids handling liquid bromine directly and boasts high bromine atom efficiency. rsc.org

Aqueous CaBr₂–Br₂ System: This system enables the instant bromination of various industrially important aromatic compounds in water at room temperature, eliminating the need for organic solvents and metal catalysts. rsc.org A key advantage is the ability to recycle the brominating reagent, making the process more sustainable. rsc.org

N-Bromosuccinimide (NBS): NBS is a widely used solid brominating agent that allows for bromination under mild conditions and is often preferred for its ease of handling compared to liquid bromine. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Eco-friendly Brominating Systems

| Reagent System | Typical Solvent | Key Advantages | Source |

|---|---|---|---|

| Bromide/Bromate (in-situ HOBr) | Water/Acetic Acid | Avoids liquid Br₂, high atom economy, cost-effective. | rsc.org |

| CaBr₂–Br₂ | Water | Recyclable reagent, organic solvent-free, rapid reaction. | rsc.org |

| N-Bromosuccinimide (NBS) | Acetonitrile, Water | Solid reagent, mild conditions, high selectivity. | organic-chemistry.org |

| Ammonium Bromide / Oxone | Methanol or Water | Readily available materials, catalyst-free, ambient temperature. | organic-chemistry.org |

Solvent Selection: Solvent choice significantly impacts reaction outcomes, safety, and environmental footprint. The trend is moving away from hazardous solvents like carbon tetrachloride towards greener alternatives. newera-spectro.com Water is an ideal green solvent, and its use in bromination has been successfully demonstrated with systems like CaBr₂–Br₂. rsc.org For reactions requiring organic solvents, acetonitrile is often a good choice due to its favorable properties for many bromination reactions. organic-chemistry.org In cases where higher temperatures are needed, solvents with higher boiling points such as 1,2-dichloroethane (B1671644) may be considered as alternatives to lower-boiling solvents like dichloromethane. newera-spectro.com

Elucidating Reactivity and Complex Reaction Mechanisms of 2 Bromo 6 Fluorotoluene

Mechanistic Investigations of Aromatic Substitution Reactions

Aromatic substitution reactions on the 2-bromo-6-fluorotoluene ring are complex, with the outcome influenced by the directing effects of the existing substituents. The fluorine atom, being highly electronegative, and the bromine atom both deactivate the ring towards electrophilic attack, while their steric bulk also plays a role in the regioselectivity of these reactions.

Electrophilic aromatic substitution (EAS) reactions proceed via a two-step mechanism involving the initial attack of an electrophile by the aromatic ring's pi electrons, forming a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step, a proton is removed from the carbon atom bearing the electrophile, restoring aromaticity. masterorganicchemistry.com

For monosubstituted benzenes, the position of the incoming electrophile is directed by the nature of the existing substituent. masterorganicchemistry.com In the case of this compound, both the bromo and fluoro groups are ortho, para-directing, yet deactivating. The presence of these electron-withdrawing halogens makes the aromatic ring less nucleophilic compared to benzene (B151609). evitachem.comcymitquimica.com However, any electrophilic attack would preferentially occur at positions ortho or para to the existing substituents. Given the substitution pattern, the possible positions for electrophilic attack are C4 and C5. The steric hindrance from the adjacent bromo and fluoro groups would likely influence the distribution of the resulting isomers.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. The reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. The rate of SNAr reactions is dependent on the nature of the leaving group, with halogens following the general reactivity trend of F > Cl > Br > I.

In this compound, both bromine and fluorine atoms can potentially be displaced by nucleophiles. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. Recent studies have also explored concerted SNAr reactions of fluoroarenes, where the nucleophilic attack and the departure of the fluoride (B91410) ion occur in a single step, facilitated by a catalyst. acs.org This mechanism avoids the formation of a traditional Meisenheimer intermediate. acs.org The bromine atom can also be substituted by nucleophiles, often under conditions that facilitate such reactions, such as the use of strong bases or transition metal catalysts. smolecule.com

Radical Reaction Pathways Involving the Methyl Group

The methyl group of this compound provides a site for free-radical reactions, most notably radical bromination. This pathway allows for the selective functionalization of the benzylic position without affecting the aromatic ring.

Radical bromination of the methyl group of this compound is a well-established method for the synthesis of 2-bromo-6-fluorobenzyl bromide. This reaction is typically initiated by photolysis or the use of a radical initiator. In a common procedure, a mixture of this compound, hydrobromic acid (HBr), and an oxidizing agent like hydrogen peroxide (H₂O₂) is subjected to light. google.com The light initiates the formation of bromine radicals (Br•) from the reaction between HBr and H₂O₂. google.comgoogle.com

The reaction proceeds via a free-radical chain mechanism:

Initiation: Light promotes the homolytic cleavage of the bromine-bromine bond (if bromine is used directly) or facilitates the generation of bromine radicals from HBr and H₂O₂. google.com

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of this compound, forming a stable benzyl (B1604629) radical and hydrogen bromide. This benzyl radical then reacts with a bromine molecule (or another bromine source) to form the product, 2-bromo-6-fluorobenzyl bromide, and a new bromine radical, which continues the chain reaction. google.com

Termination: The reaction is terminated by the combination of any two radical species.

The use of an in-situ bromine generator, such as the HBr/H₂O₂ system, is advantageous as it reduces waste and improves the utilization of the brominating agent. researchgate.net The reaction conditions, including the light source, solvent, and reaction time, are critical parameters that are optimized to achieve high yields and selectivity. For instance, a 1000W iodine-tungsten lamp is often used as the light source, and the reaction is typically carried out in an inert solvent like dichloromethane. google.com

The 2-bromo-6-fluorobenzyl radical is a key intermediate in the radical bromination of this compound. google.com This radical is stabilized by resonance, with the unpaired electron delocalized over the benzene ring. The stability of this intermediate facilitates its formation and subsequent reaction with bromine.

The resulting 2-bromo-6-fluorobenzyl bromide is a versatile synthetic intermediate. It can undergo a variety of nucleophilic substitution reactions at the benzylic carbon. A notable application is its oxidation to 2-bromo-6-fluorobenzaldehyde (B104081) using the Kornblum oxidation. In this reaction, the benzyl bromide is treated with dimethyl sulfoxide (B87167) (DMSO) and an inorganic base like sodium bicarbonate. DMSO acts as both the solvent and the oxidizing agent. The reaction is typically heated to between 70-100°C for several hours. google.com This method is selective for the oxidation of the benzylic bromide and avoids electrophilic aromatic substitution on the ring.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net this compound, with its carbon-bromine bond, is an excellent substrate for these reactions. smolecule.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are among the most widely used methods for this purpose. researchgate.net

In a typical Suzuki-Miyaura coupling, an aryl halide (like this compound) is reacted with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.net The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Recent advancements have also seen the use of other transition metals, such as nickel and cobalt, in cross-coupling reactions. acs.orgacs.org For instance, cobalt-catalyzed asymmetric cross-coupling reactions have been developed for the synthesis of chiral fluorinated compounds. acs.org These reactions often exhibit high functional group tolerance and can be performed under mild conditions. acs.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Data Tables

Table 1: Radical Bromination of this compound

| Parameter | Conditions | Yield (%) | Purity (%) | Reference |

| Reactants | This compound, HBr, H₂O₂ | 88.9 | 95.6 | google.com |

| Light Source | 1000W iodine-tungsten lamp | |||

| Solvent | Dichloromethane | google.com | ||

| Reaction Time | 2 hours | google.com |

Table 2: Kornblum Oxidation of 2-Bromo-6-fluorobenzyl bromide

| Parameter | Conditions | Yield (%) | Purity (%) | Reference |

| Reactants | 2-Bromo-6-fluorobenzyl bromide, DMSO, NaHCO₃ | Not specified | ≥99.0 | google.com |

| Temperature | 95°C | google.com | ||

| Reaction Time | 3-8 hours | google.com |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is a versatile substrate for these transformations. semanticscholar.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. preprints.org In the context of this compound, the bromine atom serves as the leaving group. Studies have shown that this compound can successfully participate in Suzuki-Miyaura coupling reactions. For instance, its reaction with various arylboronic acids in the presence of a palladium catalyst and a base leads to the formation of fluorinated biphenyl (B1667301) derivatives. mdpi.comsemanticscholar.orgresearchgate.net The efficiency of these reactions can be influenced by the choice of catalyst, base, and solvent system. rjptonline.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org this compound can be effectively coupled with various alkynes using a palladium catalyst, typically in the presence of a copper(I) co-catalyst and an amine base, to yield 1-alkynyl-2-fluoro-6-methylbenzene derivatives. organic-chemistry.orgpitt.eduresearchgate.net The reaction conditions, including the specific palladium and copper sources and the choice of solvent, are crucial for achieving high yields. gelest.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. organic-chemistry.orgrug.nl this compound can undergo Heck reactions with various olefins to introduce a substituted vinyl group at the 2-position of the fluorotoluene ring. nih.govlibretexts.org The stereoselectivity of the Heck reaction is a key feature, often leading to the preferential formation of the trans isomer. organic-chemistry.org The choice of palladium catalyst, ligand, and reaction conditions plays a significant role in the outcome of the reaction. nih.gov

| Reaction Type | Coupling Partner | General Product |

|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | 2-Aryl-6-fluorotoluene |

| Sonogashira | Terminal Alkyne | 1-(Alkynyl)-2-fluoro-6-methylbenzene |

| Heck | Alkene | 1-(Alkenyl)-2-fluoro-6-methylbenzene |

Influence of Halogen Identity on Coupling Efficiency

The nature of the halogen atom in an aryl halide significantly impacts the efficiency of palladium-catalyzed coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F. This trend is attributed to the decreasing bond strength of the carbon-halogen bond as one moves down the halogen group, making the oxidative addition step of the catalytic cycle more favorable for heavier halogens.

In the case of this compound, the bromine atom is the reactive site for standard palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more susceptible to oxidative addition by the palladium catalyst than the highly stable carbon-fluorine bond. Research comparing the reactivity of various fluorinated aryl bromides in Suzuki-Miyaura reactions has shown that the position of the fluorine and other substituents can influence the reaction rates. mdpi.comsemanticscholar.orgresearchgate.net For instance, the presence of a methyl group ortho to the bromine atom, as in this compound, can introduce steric hindrance that may affect the catalytic activity compared to less hindered analogs. mdpi.com

C-H Activation Strategies at Ortho, Meta, and Para Positions

Direct C-H activation has emerged as a powerful strategy for the functionalization of aromatic compounds, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org The regioselectivity of C-H activation on a substituted benzene ring is influenced by both the electronic properties of the substituents and the directing groups employed. wikipedia.org

For fluoroarenes, the fluorine atom is known to promote ortho-C-H metalation. nih.govnih.gov This is due to the inductive effect of the fluorine atom, which increases the acidity of the ortho C-H bonds. However, achieving meta or para C-H activation requires more sophisticated strategies that can override this inherent electronic preference. wikipedia.orgnih.gov

In the context of a molecule like this compound, the positions relative to the fluorine atom are key. The C-H bond at the 3-position is meta to the fluorine, the C-H bond at the 4-position is para, and the C-H bond at the 5-position is also meta. The methyl group at the 6-position also exerts its own electronic and steric influence.

Recent research has focused on developing catalytic systems that can achieve site-selective C-H functionalization. For example, the use of a norbornene relay strategy has been shown to achieve meta-selective C-H arylation of fluoroarenes. nih.gov This approach involves an initial ortho-palladation directed by the fluorine atom, followed by a relay mechanism that ultimately leads to functionalization at the meta position. Another strategy involves the use of a transient directing group, such as CO2, to direct arylation to the position meta to the fluorine. rsc.org While these studies provide a general framework for understanding C-H activation in fluoroarenes, specific investigations into the C-H activation of this compound itself are less common in the literature.

Stereochemical Control and Diastereoselectivity in Derivatization

The presence of a chiral center in a molecule can lead to the formation of stereoisomers, and controlling the stereochemical outcome of a reaction is a critical aspect of modern organic synthesis, particularly in the development of pharmaceuticals. When this compound is used as a starting material for the synthesis of chiral molecules, the subsequent reactions must be carefully designed to control the formation of the desired stereoisomer.

For instance, if a reaction involving this compound introduces a new stereocenter, the potential for diastereomers arises if the molecule already contains a stereocenter or if a second stereocenter is introduced. The diastereoselectivity of such a reaction, which is the preference for the formation of one diastereomer over another, can be influenced by a variety of factors. These include the steric bulk of the substituents on the aromatic ring, the nature of the reagents and catalysts used, and the reaction conditions such as temperature and solvent.

Strategic Applications of 2 Bromo 6 Fluorotoluene in Advanced Organic Synthesis

Design and Synthesis of Complex Molecular Architectures

2-Bromo-6-fluorotoluene serves as a crucial starting material for the synthesis of more elaborate and functionally rich molecules. chemimpex.com Its structure is a launchpad for creating key intermediates that are subsequently used to build bioactive compounds. A primary pathway involves the oxidation of the methyl group to an aldehyde or a benzyl (B1604629) bromide, which opens up a vast array of further chemical transformations. evitachem.comgoogle.com

For instance, the light-induced reaction of this compound with hydrobromic acid and hydrogen peroxide yields 2-bromo-6-fluorobenzyl bromide. evitachem.com This intermediate can then be converted into 2-bromo-6-fluorobenzaldehyde (B104081) via the Kornblum oxidation. google.com This aldehyde is a critical precursor in the synthesis of pharmaceutical compounds targeting cardiovascular diseases, such as the Na+/H+ exchange inhibitor cariporide. Furthermore, these intermediates are instrumental in creating isoquinoline (B145761) derivatives that have shown potential in cancer therapy by influencing cellular proliferation pathways.

The transformation of this compound into these key intermediates is a foundational step in the design of complex molecular architectures, demonstrating its utility in multi-step synthetic sequences. evitachem.com

Table 1: Synthesis of Key Intermediates from this compound

| Starting Material | Product | Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | 2-Bromo-6-fluorobenzyl bromide | Hydrobromic acid (HBr), Hydrogen peroxide (H₂O₂) | Radical Bromination | google.com |

| 2-Bromo-6-fluorobenzyl bromide | 2-Bromo-6-fluorobenzaldehyde | Dimethyl sulfoxide (B87167) (DMSO), Inorganic base | Kornblum Oxidation | google.com |

Targeted Functionalization for Novel Compound Libraries

The creation of compound libraries for drug discovery and materials science relies on the ability to systematically and selectively modify a core scaffold. The bromine atom in this compound provides a highly effective handle for targeted functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. smolecule.com

Reactions such as the Suzuki-Miyaura and Heck couplings are essential for forming new carbon-carbon bonds. smolecule.comresearchgate.net Using this compound as the substrate, chemists can couple a wide variety of boronic acids (in Suzuki reactions) or alkenes (in Heck reactions) at the position of the bromine atom. This allows for the introduction of diverse aryl, heteroaryl, or vinyl groups, rapidly generating a library of novel compounds from a single, common intermediate. The fluorine and methyl groups remain intact during these transformations, influencing the electronic and steric properties of the final products.

Catalytic systems, often based on palladium, nickel, or cobalt, are employed to facilitate these transformations under mild conditions, compatible with a broad range of functional groups. researchgate.netacs.orgnih.gov This targeted approach is fundamental to exploring chemical space and identifying molecules with desired properties.

Table 2: Examples of Targeted Functionalization via Cross-Coupling Reactions

| Scaffold | Reaction Type | Catalyst System (Example) | Functional Group Introduced | Reference |

|---|---|---|---|---|

| Bromo-aryl compounds | Suzuki-Miyaura Coupling | Palladium complexes (e.g., G-COOH-Pd-10) | Aryl or Heteroaryl groups | researchgate.net |

| Bromo-aryl compounds | Heck Coupling | Palladium complexes | Vinyl groups | smolecule.com |

| Fluorinated Benzyl Bromides | Asymmetric Cross-Coupling | Cobalt complexes | Aryl groups | acs.org |

Multi-Component Reactions Incorporating Halogenated Toluene (B28343) Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. mdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly build molecular complexity.

The structure of this compound, featuring ortho-disposed halogen substituents and a methyl group, presents it as a promising candidate for incorporation into MCRs. While specific, named MCRs that explicitly use this compound are not extensively detailed in readily available literature, its inherent functionalities allow for theoretical applications. For example, the aldehyde derivative, 2-bromo-6-fluorobenzaldehyde, could readily participate in classic MCRs like the Hantzsch thiazole (B1198619) synthesis, reacting with a thioamide and an active methylene (B1212753) compound in one pot. mdpi.com The bromo and fluoro substituents would remain on the final heterocyclic product, imparting unique physicochemical properties. The development of novel MCRs utilizing halogenated toluene scaffolds like this compound is an active area of research aimed at the efficient synthesis of bioactive molecules.

Synthesis of Intermediates for Fluorinated Organic Compounds

The introduction of fluorine into organic molecules is a widely used strategy in pharmaceutical and agrochemical development to enhance metabolic stability, binding affinity, and bioavailability. chemimpex.comnih.gov this compound is a key intermediate specifically for the synthesis of other, more complex fluorinated organic compounds. netascientific.comchemicalbook.com

Its primary role is to serve as a readily available, fluorinated building block. chemimpex.comchemimpex.com As detailed previously, it is a direct precursor to 2-bromo-6-fluorobenzaldehyde and 2-bromo-6-fluorobenzyl bromide. google.com These compounds are themselves versatile intermediates used in the preparation of fluorinated heterocycles, which are a prominent class of compounds in medicinal chemistry. nih.gov The utility of this compound lies in its ability to carry the fluorine atom through several synthetic steps, ensuring its presence in the final target molecule. chemimpex.comnetascientific.com This makes it a valuable asset for both academic and industrial laboratories focused on creating novel fluorinated compounds for a range of applications, from drug discovery to materials science. chemimpex.com

Contributions of 2 Bromo 6 Fluorotoluene to Medicinal Chemistry and Pharmaceutical Research

Precursor Synthesis of Active Pharmaceutical Ingredients (APIs) and Intermediates

A primary role of 2-bromo-6-fluorotoluene in medicinal chemistry is as a key starting material for the synthesis of advanced intermediates and, ultimately, Active Pharmaceutical Ingredients (APIs). guidechem.comcoresyn.com Its chemical reactivity is harnessed to build more complex molecular architectures. chemicalbook.com

A significant application involves the oxidation of this compound to produce 2-bromo-6-fluorobenzaldehyde (B104081). google.com This transformation is often achieved using reagents like hydrogen peroxide and hydrobromic acid under photolytic conditions. google.comevitachem.com The resulting aldehyde is a critical intermediate for several important pharmaceutical compounds. For instance, it is a precursor in the synthesis of cariporide, a drug investigated for the prevention and treatment of ischemic heart diseases. Furthermore, this aldehyde is used to synthesize isoquinoline (B145761) derivatives that have shown potential anti-cancer properties by modulating cellular proliferation pathways. The related intermediate, 2-bromo-6-fluoroaniline (B133542), is a key synthetic raw material for Letermovir, an antiviral medication used for preventing Cytomegalovirus (CMV) infections in transplant patients. google.com

Another example is the conversion of 2-bromo-5-fluorotoluene (B1266450) (a positional isomer) to 4-fluoro-2-methylbenzonitrile (B118529) using copper cyanide. google.com This nitrile serves as an intermediate in the development of dipeptidyl peptidase inhibitors, a class of drugs used to treat type 2 diabetes. google.com

Table 1: Synthesis of Pharmaceutical Intermediates from Bromo-fluorotoluene Derivatives

| Starting Material | Intermediate Synthesized | Resulting API or Drug Class | Therapeutic Area |

| This compound | 2-Bromo-6-fluorobenzaldehyde | Cariporide, Isoquinoline Derivatives | Cardiovascular, Oncology |

| 2-Bromo-6-fluoroaniline | (Used as a key raw material) | Letermovir | Antiviral |

| 2-Bromo-5-fluorotoluene | 4-Fluoro-2-methylbenzonitrile | Dipeptidyl Peptidase Inhibitors | Diabetes |

Role as a Chemical Scaffold in Drug Discovery Programs

In drug discovery, a chemical scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of related compounds for biological screening. nih.gov this compound provides the 2-bromo-6-fluorophenyl motif, which acts as a versatile scaffold. Its utility stems from the distinct properties of the halogen substituents. The fluorine atom can improve drug-like properties, while the bromine atom serves as a handle for diversity-oriented synthesis, allowing for the introduction of different chemical groups through cross-coupling reactions like Suzuki or Heck couplings. smolecule.com This approach enables the systematic exploration of the chemical space around the scaffold to identify new ligands for various biological targets and optimize their activity and selectivity. researchgate.net

Synthesis of Heterocyclic Systems with Potential Biological Activity (e.g., Indazoles)

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry due to their presence in a vast number of drugs and biologically active molecules. researchgate.netresearchgate.net this compound and its derivatives are valuable precursors for synthesizing a range of these important structures. chemimpex.com

A notable example is the synthesis of indazoles. The reaction of o-fluorobenzaldehydes (which can be derived from the corresponding fluorotoluenes) with hydrazine (B178648) is a practical method for creating the indazole ring system. lookchem.com Specifically, derivatives of this compound can be converted into substituted indazoles, which are known to exhibit a wide range of biological activities. Similarly, 2-bromo-4-fluorotoluene (B74383) can be used to prepare 4-bromo-5-methyl-1H-indazole through a multi-step process involving lithiation and reaction with dimethylformamide, followed by cyclization with hydrazine. google.com

Another important class of heterocycles synthesized from bromo-fluorotoluene precursors are tetrazoles. For example, 5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole can be synthesized from 2-fluorotoluene (B1218778) via bromination and subsequent multi-step conversion. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and are important pharmacophores in many pharmaceutical applications.

Table 2: Heterocyclic Systems Derived from Bromo-fluorotoluene Precursors

| Precursor Family | Heterocyclic System | Synthetic Approach | Potential Biological Significance |

| This compound | Indazoles | Conversion to an aldehyde followed by condensation with hydrazine. lookchem.com | Core structure in many biologically active compounds. |

| 2-Bromo-4-fluorotoluene | Substituted Indazoles | Multi-step synthesis involving lithiation and cyclization. google.com | Important pharmacophore in drug discovery. |

| Bromo-fluorotoluenes | Tetrazoles | Multi-step synthesis involving azide (B81097) formation and cyclization. | Metabolically stable bioisostere for carboxylic acids. |

Modulation of Biological Pathways through Derived Compounds (e.g., Enzyme Inhibitors)

Compounds derived from this compound have been shown to modulate various biological pathways, often through the inhibition of specific enzymes. The unique electronic properties conferred by the bromo and fluoro substituents can influence how these molecules interact with biological targets.

For example, derivatives of 2-bromo-6-fluorobenzaldehyde are being investigated for their capacity to modulate vanilloid receptor activity, which could have implications for pain management therapies. Research has also identified certain derivatives as inhibitors of CYP1A2, a member of the cytochrome P450 family of enzymes that is crucial for drug metabolism. Furthermore, the introduction of a difluoromethoxy group to the scaffold, starting from this compound, yields intermediates that are explored for their potential to modulate biochemical pathways critical for therapeutic effects, including enzyme inhibition. The discovery of novel small molecule scaffolds that inhibit bromodomains—key epigenetic readers—is another area where fragments derived from such precursors could play a role. nih.gov

Utility of 2 Bromo 6 Fluorotoluene in Materials Science and Functional Materials

Synthesis of Monomers for Advanced Polymer Materials

2-Bromo-6-fluorotoluene is a versatile precursor in the synthesis of monomers essential for producing advanced polymer materials. chemimpex.comchemimpex.com Its distinct chemical reactivity allows it to be incorporated as a fundamental building block in the creation of complex polymer structures. chemimpex.combldpharm.com The presence of both bromine and fluorine atoms on the aromatic ring influences the properties of the resulting polymers. For instance, the incorporation of fluorinated monomers can enhance the thermal stability and chemical resistance of the final polymer, making these materials suitable for high-performance applications.

The utility of bromo-fluoro-toluene derivatives as monomers is a recognized strategy in polymer chemistry. cymitquimica.com In this context, this compound can be functionalized through various organic reactions to introduce polymerizable groups, thereby transforming it into a monomer. These monomers can then be used in polymerization processes to create specialty polymers with tailored properties. chemimpex.com

Fabrication of Semiconducting and Electronic Materials (e.g., Thienoisoindigo Derivatives)

A significant application of this compound in materials science is its role as a starting material for organic semiconductors. It is a key precursor in the synthesis of 2-Bromo-6-fluorobenzaldehyde (B104081), an intermediate used to fabricate semiconducting nanowires from thienoisoindigo (TIIG) derivatives.

The synthesis involves a two-step process starting from this compound. The first step is a light-induced radical bromination of the methyl group, followed by an oxidation step (Kornblum oxidation) to yield 2-Bromo-6-fluorobenzaldehyde.

| Synthesis Step | Starting Material | Key Reagents | Product | Yield |

| Step 1: Bromination | This compound | Hydrobromic acid (HBr), Hydrogen peroxide (H₂O₂) | 2-Bromo-6-fluorobenzyl bromide | 88.9% |

| Step 2: Oxidation | 2-Bromo-6-fluorobenzyl bromide | Dimethyl sulfoxide (B87167) (DMSO), Sodium bicarbonate | 2-Bromo-6-fluorobenzaldehyde | >99% Purity |

This interactive table summarizes the synthesis of 2-Bromo-6-fluorobenzaldehyde from this compound.

This aldehyde derivative is then used to assemble thienoisoindigo-based small molecular organic semiconductors into nanowires. The assembly process is driven by a combination of halogen bonding (XB) and chalcogen bonding (CB). The resulting semiconducting nanowires have been incorporated into organic field-effect transistors (OFETs) and have demonstrated measurable hole mobility, highlighting the critical role of the this compound-derived intermediate in creating functional electronic materials.

Development of Specialty Chemicals and Functional Coatings

This compound is an important intermediate in the production of a range of specialty chemicals. chemimpex.comchemimpex.com Its chemical structure allows for various transformations, making it a valuable asset for synthesizing novel compounds with specific functions. chemimpex.com The reactivity endowed by the bromine and fluorine atoms makes it a key ingredient in multi-step organic syntheses aimed at producing complex target molecules. chemicalbook.com

In the realm of functional materials, this compound contributes to the development of advanced coatings. chemimpex.com The unique chemical properties of this compound are known to enhance the performance of materials it is incorporated into. chemimpex.com It serves as a precursor for polymers that are used in formulating durable coatings. While direct application is as a precursor, related isomers like 2-Bromo-4-fluorotoluene (B74383) are used in formulating coatings and adhesives to improve surface characteristics, adhesion, and durability, suggesting the potential of the broader class of bromo-fluoro-toluenes in this application area.

Computational Chemistry and Theoretical Studies of 2 Bromo 6 Fluorotoluene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and reactivity of chemical compounds. By approximating the electron density of a molecule, DFT can accurately calculate various molecular properties, offering insights into its stability, polarity, and reactive sites.

For halogenated aromatic compounds, DFT calculations are instrumental in understanding the influence of substituents on the benzene (B151609) ring. In molecules analogous to 2-bromo-6-fluorotoluene, such as its derivatives, DFT methods like B3LYP with basis sets like 6-311++G(d,p) are commonly employed. These calculations can determine key quantum chemical parameters:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. For instance, in the related compound 2-bromo-6-difluoromethoxy-4-fluorophenol, the HOMO is localized on the bromine and phenolic oxygen atoms, while the LUMO resides on the difluoromethoxy group, with a calculated energy gap of 4.53 eV, suggesting moderate reactivity.

Electron Density and Electrostatic Potential: DFT can map the electron density distribution, revealing electron-rich and electron-poor regions. The electron-withdrawing nature of the bromine and fluorine atoms in this compound decreases the electron density of the aromatic ring, which can enhance its electrophilicity for certain reactions.

Detailed computational studies on derivatives of this compound provide a template for the expected electronic properties of the parent compound.

Interactive Table: Quantum Chemical Parameters for a this compound Derivative The following data is for the related compound 2-bromo-6-difluoromethoxy-4-fluorophenol, calculated at the B3LYP/6-311++G(d,p) level, and serves as an illustrative example of DFT analysis.

| Parameter | Value | Significance |

| HOMO Energy | -6.42 eV | Indicates electron-donating capability |

| LUMO Energy | -1.89 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.53 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.87 D | Measures molecular polarity |

| NBO Stabilization Energy | 28.6 kcal/mol | Quantifies internal electronic stabilization |

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to build, visualize, manipulate, and analyze molecular structures. srmist.edu.in For this compound, modeling can be used to predict its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles.

Molecular Dynamics (MD) simulations extend this by simulating the natural motion of atoms within a molecule or system over time. srmist.edu.inresearchgate.net By solving Newton's equations of motion for a system of atoms, MD can provide a dynamic picture of molecular behavior. Potential applications for this compound include:

Conformational Analysis: Although the toluene (B28343) ring is relatively rigid, MD simulations can explore the rotational freedom of the methyl group and how it is influenced by the adjacent bulky bromine and fluorine atoms.

Solvent Effects: Simulating the molecule in different solvents can predict its solubility and how the solvent environment affects its conformation and reactivity.

Interaction with Other Molecules: If this compound is a building block for a biologically active compound, MD simulations can be used to model its interaction with a biological target, such as an enzyme's active site, assessing binding affinities and stability.

Prediction of Reaction Outcomes and Mechanistic Pathways

Computational chemistry is a powerful tool for predicting the outcomes of chemical reactions and elucidating their underlying mechanisms, which can guide the optimization of synthetic pathways.

For this compound, theoretical methods can be applied to:

Predict Regioselectivity: DFT calculations can predict the most likely sites for chemical attack. By calculating the energies of transition states for different reaction pathways, such as bromination or metal-catalyzed coupling reactions, chemists can anticipate which isomer will be the major product.

Elucidate Reaction Mechanisms: Computational studies can map the entire energy profile of a reaction, identifying intermediates and transition states. For example, the light-induced bromination of the methyl group on this compound is understood to proceed via a radical mechanism. Theoretical calculations can model the formation of the initial bromine radical, the abstraction of a hydrogen atom to form a benzyl (B1604629) radical, and the final recombination step. Similarly, mechanistic investigations into cobalt- or nickel-catalyzed cross-coupling reactions involving similar α-bromo-α-fluorotoluene derivatives suggest the involvement of radical intermediates. researchgate.net

Machine Learning for Reaction Prediction: Modern approaches are emerging that use machine learning to predict reaction outcomes. Models like Reactron are being developed to not only predict the final products but also to generate detailed arrow-pushing diagrams that describe each mechanistic step, offering a new frontier in reaction discovery. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. srmist.edu.inmdpi.com While no specific QSAR studies on this compound derivatives were found, this methodology represents a critical next step in leveraging this compound for drug discovery.

A typical QSAR study on derivatives of this compound would involve:

Synthesizing a Library of Derivatives: A series of related compounds would be created by modifying the structure of this compound.

Measuring Biological Activity: The biological activity of each compound (e.g., its ability to inhibit a specific enzyme) would be measured experimentally.

Calculating Molecular Descriptors: A wide range of numerical descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure. mdpi.comnih.gov

Developing a Model: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation that relates the descriptors to the observed biological activity. nih.gov

The resulting QSAR model can then be used to predict the activity of new, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. This approach significantly accelerates the drug discovery process. mdpi.com

Interactive Table: Common Descriptor Classes in QSAR Studies srmist.edu.innih.gov

| Descriptor Class | Examples | Information Encoded |

| Lipophilic | LogP, π-substituent constant | Governs membrane permeability and transport |

| Electronic | Hammett constant, Dipole moment, VAMP polarization | Describes electron distribution, polarity, and reactivity |

| Steric / Topological | Molar refractivity, Taft's constant, Kier Chi indices | Relates to molecule size, shape, and branching |

| Geometric | Molecular weight, Surface area | Basic measures of size and geometry |

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

High-resolution spectroscopic methods are indispensable tools for the unambiguous structural confirmation of 2-Bromo-6-fluorotoluene. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques used to verify the compound's molecular framework and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In ¹H NMR spectroscopy of this compound, the signals from the aromatic protons and the methyl group protons are observed at specific chemical shifts, and their splitting patterns reveal the connectivity of the atoms. The fluorine atom also couples with adjacent protons, providing further structural confirmation. ¹³C NMR spectroscopy identifies the number of unique carbon environments in the molecule. rsc.org Assignments of ¹H and ¹³C NMR spectra are typically confirmed through two-dimensional techniques like ¹H-¹H COSY, HSQC, and HMBC spectra. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which serves as a molecular fingerprint. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₇H₆BrF) with high accuracy by measuring the mass-to-charge ratio to several decimal places. rsc.org The presence of bromine is readily identified by the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Spectroscopic Data for this compound| Technique | Parameter | Expected Observation |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Formula | C₇H₆BrF matrixscientific.com |

| Mass Spectrometry (MS) | Molecular Weight | 189.03 g/mol matrixscientific.com |

| Mass Spectrometry (MS) | Isotopic Pattern | Presence of M and M+2 peaks of nearly equal intensity, characteristic of a single bromine atom. |

| ¹H NMR | Proton Signals | Distinct signals for the methyl group (singlet, around 2-2.5 ppm) and aromatic protons (multiplets, around 6.8-7.5 ppm). |

| ¹³C NMR | Carbon Signals | Seven distinct signals corresponding to the seven carbon atoms in the molecule. |

| ¹⁹F NMR | Fluorine Signal | A single resonance indicating the presence of one fluorine environment, with coupling to nearby protons. |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC, HPLC)

Chromatographic methods are the gold standard for assessing the purity of this compound and for analyzing it within reaction mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques due to their high resolution and sensitivity.

Gas Chromatography (GC) is particularly well-suited for analyzing volatile compounds like this compound. It is the most common method cited by commercial suppliers for purity verification, with purities typically exceeding 98.0%. avantorsciences.comtcichemicals.com In GC analysis, the compound is vaporized and passed through a column, separating it from non-volatile impurities and closely related isomers. The retention time is a characteristic property that helps identify the compound, while the peak area allows for its quantification.

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for purity assessment. ambeed.com It is especially useful for analyzing compounds that may decompose at the high temperatures required for GC. Method validation for related bromofluoro-isomers using HPLC has demonstrated high accuracy, with recovery rates of 98–102% in spiked samples. For complex separations, such as distinguishing between multiple isomers of related compounds like bromofluorobenzaldehydes, specialized GC techniques like low thermal mass GC (LTM GC) have been developed to achieve rapid and efficient separation with high sensitivity. rsc.org

Chromatographic Analysis of this compound| Technique | Primary Application | Key Findings |

|---|---|---|

| Gas Chromatography (GC) | Routine Purity Assessment | Standard method for quality control, confirming purity levels of >98.0%. avantorsciences.comtcichemicals.com |

| High-Performance Liquid Chromatography (HPLC) | Purity and Mixture Analysis | Used to validate purity and quantify components in a mixture, especially for thermally sensitive compounds. ambeed.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Impurity Identification | Combines the separation power of GC with the identification capabilities of MS to identify unknown impurities. |

Development of Chiral Probes and Enantiomeric Analysis Utilizing Related Compounds

While this compound is an achiral molecule, its derivatives serve as important building blocks in the field of stereochemistry, particularly in the development of tools for chiral analysis. Chirality is a critical property in pharmaceutical chemistry, as different enantiomers (non-superimposable mirror images) of a molecule can have vastly different biological activities.

A key application in this area involves the conversion of this compound into related chiral molecules or analytical reagents. For instance, its oxidation product, 2-bromo-6-fluorobenzaldehyde (B104081) , has been utilized in the development of chiral NMR probes. These probes are specialized molecules that react with a mixture of enantiomers to form new, diastereomeric compounds. Since diastereomers have different physical properties, their signals can be distinguished in an NMR spectrum, allowing for the determination of the enantiomeric purity (the ratio of the two enantiomers) of the original mixture. Specifically, probes derived from 2-bromo-6-fluorobenzaldehyde have been applied to determine the enantiopurity of sulfinamides. This demonstrates the indirect but significant role of this compound's chemical scaffold in advancing the tools for enantiomeric analysis.

Future Perspectives and Emerging Research Directions

Innovations in Catalytic Transformations

Innovations in catalytic systems are expanding the applications of 2-bromo-6-fluorotoluene. Recent research has highlighted the use of photoredox catalysis, where visible light and a catalyst like Ir(ppy)₃ can facilitate bromine abstraction, opening new pathways for reactions. Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental in creating carbon-carbon bonds, and ongoing research aims to improve the efficiency and selectivity of these transformations. researchgate.net The steric hindrance from the methyl group in this compound can present challenges, which researchers are addressing through catalyst design and reaction optimization, including temperature adjustments to mitigate these effects.

A notable area of development is the use of heterogeneous recyclable catalysts, which align with the principles of green chemistry by offering a reusable alternative to homogeneous palladium complexes. researchgate.net These catalysts are crucial for the synthesis of fluorinated biphenyl (B1667301) derivatives, which have applications in the pharmaceutical industry and materials science. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and scalable chemical production. researchgate.net Flow chemistry, where reactions are conducted in a continuous stream rather than a batch, offers enhanced control over reaction parameters, leading to higher yields and safer processes. researchgate.net

Automated synthesis systems, often coupled with flow reactors, can accelerate the discovery and optimization of new reactions and molecules. researchgate.net For instance, automated liquid handlers can be used to screen libraries of ligands and catalysts to identify the most effective combinations for reactions involving this compound, such as in Ullmann ether formation. researchgate.net This high-throughput approach is instrumental in designing focused libraries of compounds for various applications. researchgate.net The use of continuous-flow microreactors for processes like photobromination demonstrates the potential for significant increases in production efficiency. researchgate.net

Novel Applications in Interdisciplinary Sciences

The unique properties of this compound make it a valuable tool in a range of scientific fields beyond traditional organic synthesis. chemimpex.com

Medicinal Chemistry: This compound is a key intermediate in the development of new pharmaceuticals. chemimpex.com The presence of fluorine can enhance the metabolic stability and binding affinity of drug candidates. netascientific.comchemimpex.com For example, it is a precursor in the synthesis of compounds with potential applications in treating cardiovascular diseases and cancer.

Agrochemicals: In agriculture, this compound is used in the formulation of new pesticides and herbicides, contributing to improved crop protection. netascientific.comchemimpex.comsmolecule.com

Materials Science: It serves as a building block for advanced materials, including polymers and specialty chemicals. netascientific.comchemimpex.com Fluorinated compounds derived from this compound are explored for applications in electronics and coatings due to their unique properties. netascientific.comchemimpex.com

Addressing Synthetic Challenges and Enhancing Sustainability

While this compound is a valuable reagent, its synthesis and use present certain challenges that researchers are actively working to overcome. A key focus is on improving the sustainability of synthetic methods.

One approach is the development of greener bromination techniques. For example, using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as a brominating system, often under photolytic conditions, is considered a more environmentally friendly alternative to traditional methods that use molecular bromine. google.com This method can be performed in a continuous-flow microreactor, further enhancing its efficiency and safety. researchgate.net

Minimizing waste and hazardous byproducts is another critical aspect. Research into biocatalysis, using enzymes for reactions like debromination, shows promise for developing more sustainable synthetic routes. Additionally, electrochemical methods, such as paired electrolysis for arylations, are being explored as solvent-free alternatives.

Below is a data table summarizing some of the innovative approaches and applications related to this compound:

| Research Area | Innovation/Application | Key Findings & Advantages |

| Catalytic Transformations | Photoredox Catalysis | Enables bromine abstraction under mild conditions using visible light. |

| Heterogeneous Recyclable Catalysts | Offers a green alternative to homogeneous catalysts for cross-coupling reactions. researchgate.net | |

| Flow Chemistry | Continuous-Flow Microreactors | Improves efficiency and safety of reactions like photobromination. researchgate.net |

| Automated Synthesis | Accelerates reaction screening and optimization for drug and material discovery. researchgate.net | |

| Interdisciplinary Sciences | Medicinal Chemistry | Intermediate for pharmaceuticals targeting cardiovascular diseases and cancer. |

| Agrochemicals | Building block for effective pesticides and herbicides. netascientific.comchemimpex.com | |

| Materials Science | Precursor for fluorinated polymers and electronic materials. netascientific.comchemimpex.com | |

| Sustainability | Green Bromination | Use of HBr/H₂O₂ system reduces environmental impact compared to Br₂. google.com |

| Biocatalysis & Electrochemistry | Emerging sustainable methods for synthesis and modification. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。